LICARIN A

Inflammation Immunology Allergy

Licarin A (CAS 51020-86-1) is a chiral dihydrobenzofuran neolignan with enantiomer-specific bioactivity. The (-)-enantiomer exhibits schistosomicidal activity (LC50 53.57 μM) while the (+)-enantiomer is inactive—stereochemical purity is critical. Licarin A shows superior antimycobacterial potency over Licarin B (MIC 3.12-12.5 μg/mL) and serves as a validated reference for TNF-α inhibition (IC50 12.6 μM) and mast cell degranulation assays. Its nanomolar potency against intracellular Leishmania amastigotes (>45-fold vs. meglumine antimoniate) makes it a prime scaffold for kinetoplastid drug discovery. Procure the precise enantiomeric form to ensure assay reproducibility and meaningful SAR.

Molecular Formula C20H22O4
Molecular Weight 326.4 g/mol
CAS No. 51020-86-1
Cat. No. B1675286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLICARIN A
CAS51020-86-1
SynonymsLicarin A;  NSC 370989;  NSC-370989;  NSC370989;  (-)-Licarin A; 
Molecular FormulaC20H22O4
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC
InChIInChI=1S/C20H22O4/c1-5-6-13-9-15-12(2)19(24-20(15)18(10-13)23-4)14-7-8-16(21)17(11-14)22-3/h5-12,19,21H,1-4H3/b6-5+/t12-,19?/m0/s1
InChIKeyITDOFWOJEDZPCF-WSQXBVHWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Licarin A (CAS 51020-86-1): Neolignan Procurement for Anti-inflammatory, Antiparasitic, and Antimicrobial R&D


Licarin A (CAS: 51020-86-1) is a dihydrobenzofuran neolignan, primarily found in plants of the Lauraceae and Myristicaceae families [1]. This naturally occurring small molecule (MW: 326.39 g/mol) is characterized by a unique chiral core [2] and has been isolated and characterized from diverse botanical sources including *Myristica fragrans*, *Aristolochia taliscana*, and *Nectandra oppositifolia* [1]. It exhibits a broad spectrum of biological activities, positioning it as a valuable scaffold for medicinal chemistry, chemical biology, and preclinical pharmacological studies [1].

Licarin A (CAS 51020-86-1) Procurement Risks: Why Simple Neolignan or Lignan Substitution Is Invalid


Substituting Licarin A with a generic 'neolignan' or 'lignan' is a high-risk procurement error due to profound differences in stereochemistry-dependent potency and biological target selectivity. As demonstrated by enantiomer-specific studies, the racemic mixture ((±)-licarin A) exhibits vastly different antiparasitic activity compared to its isolated (-)- and (+)-enantiomers, with the (+)-enantiomer showing no schistosomicidal activity [1]. Furthermore, within its own structural class, Licarin A is not functionally equivalent to its closest analog, Licarin B; Licarin A consistently demonstrates superior antimycobacterial potency with Minimum Inhibitory Concentrations (MICs) significantly lower than those of Licarin B [2]. This fine-grained structural specificity means that assays calibrated for Licarin A will not yield comparable or interpretable results with an undefined analog, making precise sourcing of the target compound non-negotiable for reproducible scientific outcomes.

Licarin A (CAS 51020-86-1): A Comparator-Based Quantitative Evidence Guide for Scientific Selection


Anti-inflammatory Potency: Licarin A Demonstrates Superior TNF-α Inhibition Compared to Anti-Allergic Drug Controls

In functional cellular assays, Licarin A inhibits Tumor Necrosis Factor-alpha (TNF-α) production with an IC50 of 12.6 μM, demonstrating significantly greater potency than established anti-allergic agents like tranilast (282 μM) and ketotifen fumarate (158 μM) [1]. The compound achieves this through a dual mechanism, inhibiting both PKCα/βII and p38 MAPK pathways, which is a distinct pharmacological profile from the comparators .

Inflammation Immunology Allergy

Anti-leishmanial Activity: Licarin A Exhibits a >45-Fold Improvement in Potency Over the Reference Drug Meglumine Antimoniate

Against the clinically relevant intracellular amastigote stage of *Leishmania major*, Licarin A demonstrates an EC50 of 4.71 μg/mL. This is substantially more effective than the standard-of-care reference drug, meglumine antimoniate, which shows an EC50 of 216.2 μg/mL in the same model [1]. This activity is associated with parasite DNA fragmentation and an immunomodulatory effect on host macrophages [1].

Parasitology Leishmaniasis Drug Discovery

Antimycobacterial Activity: Licarin A Is the Most Potent Neolignan in Its Class Against Drug-Resistant Tuberculosis Strains

In a direct comparative study of neolignans isolated from the same plant source, Licarin A was identified as the most active compound against a panel of *Mycobacterium tuberculosis* strains, including multi-drug resistant (MDR) clinical isolates, with Minimum Inhibitory Concentrations (MICs) ranging from 3.12 to 12.5 μg/mL [1]. This potency is superior to its structural analogs, licarin B and eupomatenoid-7, which were also isolated in the same study but were less active [1].

Microbiology Tuberculosis Antimicrobial Resistance

Schistosomicidal Potency: Racemic (±)-Licarin A Exhibits a 3.9-Fold Higher Potency Than Its (+)-Enantiomer

Stereochemistry is a critical determinant of Licarin A's antiparasitic efficacy. The racemic mixture, (±)-licarin A, demonstrates potent schistosomicidal activity against adult *Schistosoma mansoni* worms with an LC50 of 53.57 μM [1]. In stark contrast, the resolved (+)-licarin A enantiomer is essentially inactive, while the (-)-enantiomer exhibits an intermediate LC50 of 91.71 μM [1]. This highlights the racemate as the most potent form of the compound for this application.

Parasitology Schistosomiasis Stereochemistry

Lipoprotein Oxidation: Licarin A's Antioxidant Activity Is Comparable to the Synthetic Standard BHT

In a comparative study of lignans from *Machilus thunbergii*, Licarin A inhibited the oxidation of Low-Density Lipoprotein (LDL) with an IC50 of 11.8 μM [1]. This activity, while lower than the most potent analog in the study (machilin F, IC50 = 2.1 μM), is directly comparable to the well-known synthetic antioxidant standard, Butylated Hydroxytoluene (BHT), which showed an IC50 of 1.9 μM in related assays [1]. This positions Licarin A as a moderate, natural-product-derived antioxidant for comparative studies.

Cardiovascular Disease Antioxidant LDL Oxidation

Licarin A (CAS 51020-86-1): High-Value Research and Industrial Application Scenarios Based on Evidence


Calibrating In Vitro Anti-Allergic and Anti-Inflammatory Assays

Licarin A is an optimal reference compound for calibrating cellular assays measuring TNF-α production or mast cell degranulation. Its well-defined and potent IC50 (12.6 μM for TNF-α) provides a robust positive control that outperforms legacy antiallergic drugs like tranilast. By using Licarin A, laboratories can ensure assay sensitivity and establish a clear, reproducible window between vehicle controls and maximal inhibition.

Lead Optimization in Antiparasitic Drug Discovery

Licarin A serves as a validated hit compound for medicinal chemistry campaigns targeting kinetoplastid parasites. Its demonstrated nanomolar-range potency against intracellular *Leishmania* amastigotes, which is >45-fold superior to the reference drug meglumine antimoniate [1], makes it a compelling starting point for structure-activity relationship (SAR) studies and the synthesis of semi-synthetic derivatives to further improve potency and selectivity.

Studying Stereochemistry-Dependent Pharmacological Activity

Given the vast difference in schistosomicidal activity between the racemic mixture (LC50 = 53.57 μM) and its inactive (+)-enantiomer [2], Licarin A is a prime candidate for advanced studies in chiral pharmacology. Procurement of the pure enantiomers or the racemate allows for detailed investigations into stereospecific target engagement, differential metabolism, and the rational design of enantiopure drug candidates.

Anti-Mycobacterial Screening and Mechanism of Action Studies

With its potent and broad-spectrum activity against both drug-sensitive and multi-drug resistant *M. tuberculosis* strains (MICs of 3.12-12.5 μg/mL) [3], Licarin A is an ideal probe compound for academic and industrial research groups screening for novel anti-tubercular agents. It can be used as a reference standard in high-throughput screens or as a tool compound to dissect its unique mechanism of action in mycobacteria, distinct from current frontline drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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